(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate
Overview
Description
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate: is a chemical compound with the molecular formula C29H36O6 and a molecular weight of 480.59 g/mol . It is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate typically involves the reaction of bisphenol A with glycidyl methacrylate in the presence of a catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in polymerization reactions to form cross-linked polymers.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used in the presence of solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various types of cross-linked polymers and functionalized derivatives .
Scientific Research Applications
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Applications: It is explored for use in drug delivery systems and medical devices due to its biocompatibility.
Industrial Applications: The compound is employed in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks . This property is exploited in various applications to create materials with enhanced mechanical strength and durability .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but differs in the functional groups attached.
Bisphenol A bis(2-hydroxypropyl) ether: Another related compound with different applications.
Uniqueness
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate is unique due to its specific functional groups that allow for versatile chemical reactions and applications in various fields .
Properties
IUPAC Name |
3-[4-[2-[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-21(2)27(30)34-19-7-17-32-25-13-9-23(10-14-25)29(5,6)24-11-15-26(16-12-24)33-18-8-20-35-28(31)22(3)4/h9-16H,1,3,7-8,17-20H2,2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLDVPRAIERSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950351 | |
Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27689-12-9 | |
Record name | Bisphenol A bis(3-methacryloyloxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27689-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis-(4-(3-methacryloxypropoxy)phenyl)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027689129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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